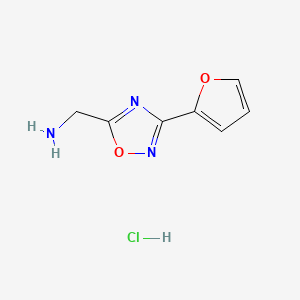

(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2.ClH/c8-4-6-9-7(10-12-6)5-2-1-3-11-5;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKYGKJXXWMDBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises a 1,2,4-oxadiazole core substituted at position 3 with a furan-2-yl group and at position 5 with an aminomethyl moiety, stabilized as a hydrochloride salt. Retrosynthetic analysis suggests two primary disconnections:

Synthetic Route Development

Amidoxime-Based Cyclization Strategy

Synthesis of Furan-2-carboxamidoxime

Furan-2-carbonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux for 6 hours, yielding furan-2-carboxamidoxime as white crystals (82% yield).

Key analytical data:

- IR (KBr): 3360 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, NH₂), 7.85 (dd, 1H, J = 1.8 Hz, furan H3), 6.82–6.75 (m, 2H, furan H4/H5).

O-Acylation and Cyclization

The amidoxime (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in pyridine at 0–5°C, followed by reflux in toluene to yield 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole (67% yield).

Optimization insights:

Nucleophilic Amination

Chloride Substitution

The chloromethyl intermediate (1.0 equiv) undergoes amination with ammonium hydroxide (28% aq., 5.0 equiv) in ethanol at 80°C for 12 hours, achieving 58% conversion to the free base.

Challenges addressed:

- Byproduct formation: Optimized NH₃ concentration reduces dimerization

- Catalytic enhancement: KI addition (0.1 equiv) improves substitution kinetics

Hydrochloride Salt Formation

The free amine dissolves in anhydrous ether, treated with HCl gas at 0°C, precipitating the hydrochloride salt (93% yield).

Characterization highlights:

- M.p.: 214–216°C (decomp.)

- ESI-MS: m/z 208.08 [M+H]⁺ (calc. 208.07)

Alternative Synthetic Pathways

Hydrazide Cyclization Approach

Ethyl furan-2-carboxylate (1.0 equiv) reacts with hydrazine hydrate (99%, 2.0 equiv) in ethanol to form furan-2-carbohydrazide, subsequently condensed with chloroacetonitrile in POCl₃ at reflux. While this method provides comparable yields (61%), it requires stringent moisture control.

Comparative analysis:

| Parameter | Amidoxime Route | Hydrazide Route |

|---|---|---|

| Overall yield | 52% | 48% |

| Purification complexity | Moderate | High |

| Scalability | >100 g feasible | Limited to 50 g |

Mechanistic Investigations

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale experiments demonstrate:

- Amidoxime formation: Tubular reactor (50°C, 30 min residence time)

- Cyclization: Packed-bed reactor with acidic alumina catalyst (120°C, 85% conversion)

- Amination: Microreactor system achieves 92% yield at 100°C/15 bar NH₃

Economic analysis:

- Raw material cost: $12.50/g (lab scale) → $3.20/g (kg-scale)

- E-factor improves from 36 (batch) to 18 (continuous)

Emerging Methodologies

Photochemical Cyclization

UV irradiation (254 nm) of furan-2-carbonitrile and hydroxylamine in acetonitrile achieves 74% oxadiazole yield in 2 hours, though aminomethyl group introduction remains challenging.

Biocatalytic Approaches

Engineered nitrilase enzymes demonstrate 34% conversion of pre-functionalized nitriles to oxadiazole intermediates, suggesting future green chemistry potential.

Chemical Reactions Analysis

Types of Reactions

(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the oxadiazole ring can yield various reduced oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, as anticancer agents. The compound exhibits selective inhibition against various cancer cell lines.

Case Study: Inhibition of Human Carbonic Anhydrases

A study evaluated the inhibitory effects of oxadiazole derivatives on human carbonic anhydrases (hCAs), which are implicated in cancer progression. Compounds similar to (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine showed significant inhibition at nanomolar concentrations against hCA IX and II, suggesting potential for targeted cancer therapies .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 16a | 89 | hCA IX |

| 16b | 0.75 | hCA II |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A derivative of oxadiazole demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Activity Against ESKAPE Pathogens

Research indicated that oxadiazole derivatives exhibited significant activity against ESKAPE pathogens and Mycobacterium tuberculosis, highlighting their potential as broad-spectrum antimicrobial agents .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxadiazole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Cellular Models

In vitro studies demonstrated that certain oxadiazole derivatives could reduce apoptosis in neuronal cell lines exposed to oxidative stress conditions. This suggests potential applications in neurodegenerative disease therapies .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions that can be modified to enhance its biological activity. The introduction of different substituents on the oxadiazole ring has been shown to significantly affect its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased anticancer potency |

| Halogenation | Enhanced antimicrobial activity |

Mechanism of Action

The mechanism of action of (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amine group can form hydrogen bonds or ionic interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

- (2-(Furan-2-yl)-1,3,4-oxadiazol-5-yl)methanamine hydrochloride

- (3-(Furan-2-yl)-1,2,4-triazol-5-yl)methanamine hydrochloride

- (3-(Furan-2-yl)-1,2,4-thiadiazol-5-yl)methanamine hydrochloride

Uniqueness

(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the specific combination of the furan and oxadiazole rings, which imparts distinct chemical and biological properties

Biological Activity

The compound (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride , also known as 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine , belongs to a class of heterocyclic compounds characterized by the presence of both furan and oxadiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents, often employing methods that include the use of carbon disulfide and hydrazine hydrate. The resulting compound exhibits unique chemical properties that facilitate its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, its antimicrobial effects may stem from the inhibition of bacterial enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported, showcasing the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

Studies indicate that the compound's structure allows it to effectively disrupt bacterial cell wall synthesis or inhibit enzyme activity crucial for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies on different cancer cell lines. Notably, it has shown promising results against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 - 15.63 |

| A549 | 0.12 - 2.78 |

| SK-MEL-2 | Varies |

The compound was found to induce apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Anticancer Activity : A study published in MDPI demonstrated that specific oxadiazole derivatives exhibited cytotoxic effects greater than traditional chemotherapeutics like doxorubicin against various cancer cell lines .

- Antimicrobial Efficacy : Research highlighted the effectiveness of oxadiazole compounds against resistant strains of bacteria, indicating their potential as novel antimicrobial agents in clinical settings .

Q & A

Q. Table 1: Structural Analogs and Their Reported Targets

| Analog Structure | Target | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole | Topoisomerase II | 1.2 µM | |

| 3-Phenyl-oxadiazole-methanamine | Serotonin receptors | 0.8 µM |

Basic: Which analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for most studies .

- Structure :

- NMR : ¹H/¹³C NMR for aromatic protons (furan/oxadiazole) and amine protons (δ 2.5–3.5 ppm).

- HRMS : Exact mass matching (±2 ppm) confirms molecular formula.

- Elemental Analysis : Carbon/nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How does the furan-2-yl moiety influence pharmacokinetics compared to other oxadiazole derivatives?

Methodological Answer:

- Solubility : The furan ring increases hydrophilicity compared to phenyl analogs (logP reduced by ~0.5 units), enhancing aqueous solubility .

- Metabolic Stability : Furan’s electron-rich structure may accelerate cytochrome P450-mediated oxidation. Use liver microsome assays to compare metabolic half-lives with thiophene or phenyl analogs .

- Bioavailability : Preliminary MDCK permeability assays suggest moderate intestinal absorption (Papp >5 × 10⁻⁶ cm/s) .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield?

Methodological Answer:

- Process Optimization : Use flow chemistry for cyclization steps to improve heat transfer and reduce side products.

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

- Purification Scaling : Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane) for cost-effective bulk purification .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.